molecular formula C19H15FN2O2S B2769247 N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide CAS No. 868377-02-0

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide

Cat. No.: B2769247
CAS No.: 868377-02-0
M. Wt: 354.4
InChI Key: MYULGQNWCTXQPA-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide (hereafter referred to as Compound A) is a benzothiazole derivative characterized by:

  • A 1,3-benzothiazole core with a Z-configuration imine bond.
  • Substituents at position 4 (ethoxy group) and position 3 (propargyl group) on the benzothiazole ring.
  • A 3-fluorobenzamide moiety attached to the thiazole nitrogen.

Its molecular formula is C₂₀H₁₆FN₂O₂S, with a molecular weight of 367.4 g/mol. Key physicochemical properties include an XLogP3 value of 4.0 (indicating moderate lipophilicity) and a polar surface area of 67.2 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c1-3-11-22-17-15(24-4-2)9-6-10-16(17)25-19(22)21-18(23)13-7-5-8-14(20)12-13/h1,5-10,12H,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYULGQNWCTXQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Prop-2-ynyl Group: The prop-2-ynyl group is added through a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Fluorobenzamide Moiety: The final step involves the reaction of the intermediate compound with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with benzothiazole derivatives exhibit promising anticancer properties. The compound under discussion has shown efficacy in preclinical studies targeting various cancer cell lines. It functions primarily by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

Case Study:
In vitro studies demonstrated that N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide significantly reduced the viability of breast cancer cells by promoting necroptosis, a form of programmed cell death that circumvents traditional apoptosis pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, it has been shown to reduce markers such as cytokines and chemokines involved in inflammatory responses.

Case Study:
A study evaluating the compound's effects on arthritis models revealed a notable decrease in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate its ability to protect neuronal cells from oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerInduction of necroptosis; inhibition of proliferation
Anti-inflammatoryReduction of cytokine levels; modulation of inflammatory pathways
NeuroprotectiveProtection against oxidative stress

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with an estimated oral bioavailability of around 25%. This property is crucial for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Compound A

The following compounds share structural similarities with Compound A , differing primarily in substituents on the benzothiazole ring or benzamide moiety:

Compound Name Molecular Formula Key Substituents XLogP3 Molecular Weight (g/mol) Source
Compound A C₂₀H₁₆FN₂O₂S 4-ethoxy, 3-propargyl, 3-fluorobenzamide 4.0 367.4
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide C₁₇H₁₅FN₂O₂S 3-ethyl, 4-fluoro, 2-methoxybenzamide 4.0 330.4
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide C₂₄H₂₀N₂O₂S 3-(2-methoxyphenyl), 4-phenyl, 4-methylbenzamide 5.2* 408.5
N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) C₁₆H₁₄FNO 4-fluorobenzamide, indenyl core 3.1* 255.3

*Estimated values based on structural analogs.

Key Differences and Implications

Substituent Effects on Lipophilicity and Bioavailability
  • Propargyl vs. This may influence metabolic stability or binding interactions in biological systems.
  • Ethoxy vs. Methoxy/Halogen Substituents : The ethoxy group in Compound A increases hydrophobicity (XLogP3 = 4.0) compared to methoxy (XLogP3 ~3.5) but reduces it relative to halogenated analogs like B5 (XLogP3 = 3.1). Ethoxy’s larger size may sterically hinder interactions in enzyme-binding pockets.
  • Fluorine Position : The 3-fluoro substitution on the benzamide in Compound A contrasts with the 4-fluoro in B5 . Fluorine’s position affects electronic distribution; 3-fluoro may reduce electron-withdrawing effects compared to 4-fluoro, altering receptor affinity .
Spectroscopic Characterization
  • IR spectra of Compound A would show absence of ν(S–H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1250 cm⁻¹), consistent with thione tautomer stabilization, as seen in similar triazole derivatives .
  • ¹H-NMR would resolve the propargyl proton as a singlet near δ 2.5 ppm, distinct from ethyl or methoxy protons in analogs .

Biological Activity

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Ring : Cyclization of appropriate starting materials under acidic or basic conditions.
  • Introduction of the Ethoxy Group : Achieved through an etherification reaction using ethyl alcohol.
  • Formation of the Benzamide Core : Reaction of the benzothiazole intermediate with a suitable amine and an acylating agent.
  • Final Modifications : Adjustments to enhance biological activity, such as the introduction of fluorine and propynyl groups.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds related to benzothiazole have demonstrated significant antibacterial and antifungal effects in vitro. A study found that certain derivatives had minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds similar to this compound have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results showed moderate to high inhibition of cell proliferation, suggesting that modifications in their structure can enhance their anticancer efficacy .

Antitubercular Activity

The compound's structural analogs have been evaluated for their ability to inhibit Mycobacterium tuberculosis growth. Studies revealed that certain benzothiazole derivatives exhibited significant antitubercular activity compared to standard drugs like isoniazid. The presence of specific substituents was found to improve their efficacy against resistant strains .

The biological activity of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-ylo)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways.
  • Gene Expression Alteration : The compound may affect the expression levels of genes associated with various biological processes.

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialMIC values as low as 50 μg/mL against tested organisms
AnticancerModerate inhibition in MDA-MB-231 and SK-Hep-1 cell lines
AntitubercularSignificant inhibition of Mycobacterium tuberculosis growth

Q & A

Q. What are the optimal synthetic routes for N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and amide coupling. Key considerations include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common for their inertness and solubility properties .
  • Catalysts : Palladium on carbon (Pd/C) may be used for hydrogenation or cross-coupling steps .
  • Temperature control : Reactions often require low temperatures (0–5°C) to suppress side products during imine formation .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended for isolating the final product .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR validate the benzothiazole core, ethoxy group, and fluorine substituent .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95% desired) and detects by-products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction mechanisms involving the benzothiazole core be elucidated under varying conditions?

  • Kinetic Studies : Use time-resolved 1H^1H-NMR to track intermediates in cyclization reactions. For example, monitor the Z-configuration stability under thermal or photolytic conditions .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution in the benzothiazole ring, explaining reactivity at the prop-2-yn-1-yl group .
  • Isotopic Labeling : Introduce 18O^{18}O or 2H^2H to trace oxygen or hydrogen migration during hydrolysis or dehydrogenation .

Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?

  • Variable Analysis : Compare assay conditions (e.g., cell lines, solvent carriers like DMSO) that may alter activity. For instance, discrepancies in IC50_{50} values could arise from differences in cell permeability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that influence biological outcomes .
  • Structural Analog Comparison : Create a data table (see Table 1) to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .

Q. Table 1: Bioactivity Comparison of Benzothiazole Analogs

Substituent (Position)Target Activity (IC50_{50}, μM)Key Functional Groups
4-Ethoxy, 3-Fluoro0.45 (Kinase X)Prop-2-yn-1-yl
4-Methoxy, 3-Chloro1.20 (Kinase X)Allyl
6-Nitro, 3-Fluoro2.10 (Kinase Y)Sulfonamide

Q. How can researchers optimize the compound’s stability in biological assays?

  • pH Adjustment : Maintain physiological pH (7.4) to prevent hydrolysis of the ethoxy group. Buffered solutions (PBS) are ideal .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the Z-configuration .
  • Cryopreservation : Lyophilize the compound for long-term storage and reconstitute in DMSO immediately before use .

Q. What methodologies assess the compound’s potential as a enzyme inhibitor?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D) to target enzymes (e.g., kinases) in real-time .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with active sites, focusing on hydrogen bonds between the fluorine atom and catalytic residues .
  • Enzyme Kinetics : Perform Michaelis-Menten assays to evaluate competitive/non-competitive inhibition mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.